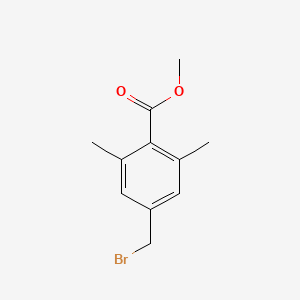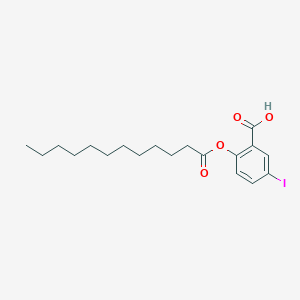
2-(Cyclohepta-2,5-dien-1-yl)-3-ethyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohepta-2,5-dien-1-yl)-3-ethyloxirane is a chemical compound belonging to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a cycloheptadiene ring fused to an oxirane ring, with an ethyl group attached to the oxirane. The molecular formula of this compound is C₁₁H₁₄O, and it has a molecular weight of 162.2287 daltons .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohepta-2,5-dien-1-yl)-3-ethyloxirane can be achieved through several synthetic routes. One common method involves the epoxidation of 2-(Cyclohepta-2,5-dien-1-yl)-3-ethene using a peracid such as m-chloroperbenzoic acid (MCPBA) under mild conditions. The reaction typically proceeds at room temperature and yields the desired oxirane product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production may also involve purification steps such as distillation or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclohepta-2,5-dien-1-yl)-3-ethyloxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxiranes or ring-opened products.
Aplicaciones Científicas De Investigación
2-(Cyclohepta-2,5-dien-1-yl)-3-ethyloxirane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Cyclohepta-2,5-dien-1-yl)-3-ethyloxirane involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Cyclohepta-2,5-dien-1-yl)-3-methyloxirane: Similar structure with a methyl group instead of an ethyl group.
2-(Cyclohepta-2,5-dien-1-yl)-3-propyloxirane: Similar structure with a propyl group instead of an ethyl group.
2-(Cyclohepta-2,5-dien-1-yl)-3-butyloxirane: Similar structure with a butyl group instead of an ethyl group.
Uniqueness
2-(Cyclohepta-2,5-dien-1-yl)-3-ethyloxirane is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to other similar compounds
Propiedades
Número CAS |
111394-27-5 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
2-cyclohepta-2,5-dien-1-yl-3-ethyloxirane |
InChI |
InChI=1S/C11H16O/c1-2-10-11(12-10)9-7-5-3-4-6-8-9/h3,5-6,8-11H,2,4,7H2,1H3 |
Clave InChI |
ZKPWLIPATXJLFG-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(O1)C2CC=CCC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal](/img/structure/B14307335.png)
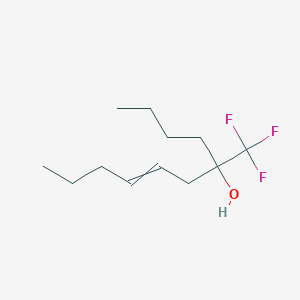
![5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14307347.png)


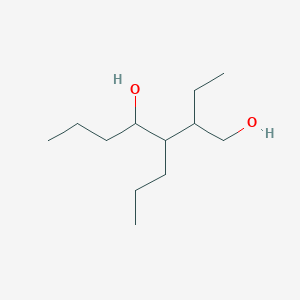
![2-Propenoic acid, 1-[2-(ethenyloxy)ethoxy]ethyl ester](/img/structure/B14307361.png)


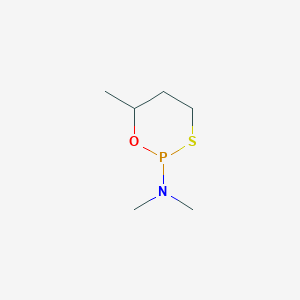
![5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol](/img/structure/B14307375.png)
